molecular formula C37H41F3O19S B12859834 Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside

Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside

Katalognummer: B12859834
Molekulargewicht: 878.8 g/mol
InChI-Schlüssel: YMNFCNAWEGFXIM-UDXMZGLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a β-configured D-mannopyranoside derivative with a highly functionalized structure. Key features include:

  • Anomeric position: Ethyl group, which stabilizes the glycosidic bond against hydrolysis.
  • Protecting groups: 3,6-di-O-benzoyl groups on the mannose core, providing steric bulk and lipophilicity. 2-Trifluoromethanesulfonyl (triflate) group, a superior leaving group for glycosylation reactions.
  • Glycosidic linkage: A 4-O-linked β-D-galactopyranosyl residue, fully acetylated at positions 2,3,4,6 to prevent undesired reactivity during synthesis .

The triflate group at C-2 enhances reactivity in nucleophilic substitutions, making this compound a valuable intermediate for constructing complex glycoconjugates or glycomimetics. The acetylated galactose moiety ensures selective deprotection under mild basic conditions, enabling further functionalization .

Eigenschaften

Molekularformel

C37H41F3O19S

Molekulargewicht

878.8 g/mol

IUPAC-Name

[(2R,3R,4S,5R,6R)-4-benzoyloxy-6-ethoxy-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5-(trifluoromethylsulfonyl)oxan-2-yl]methyl benzoate

InChI

InChI=1S/C37H41F3O19S/c1-6-50-35-36(47,60(48,49)37(38,39)40)31(59-33(46)24-15-11-8-12-16-24)28(26(57-35)18-52-32(45)23-13-9-7-10-14-23)58-34-30(55-22(5)44)29(54-21(4)43)27(53-20(3)42)25(56-34)17-51-19(2)41/h7-16,25-31,34-35,47H,6,17-18H2,1-5H3/t25-,26-,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1

InChI-Schlüssel

YMNFCNAWEGFXIM-UDXMZGLMSA-N

Isomerische SMILES

CCO[C@H]1[C@]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC=CC=C4)(O)S(=O)(=O)C(F)(F)F

Kanonische SMILES

CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC=CC=C4)(O)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective acylation, and sulfonylation reactions. The reaction conditions often require the use of specific reagents such as benzoyl chloride, trifluoromethanesulfonic anhydride, and acetyl chloride, along with catalysts and solvents like pyridine and dichloromethane.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying carbohydrate-protein interactions.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A detailed comparison with structurally related glycosides is provided below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Reactivity/Applications Reference
Target Compound Ethyl-3,6-di-O-benzoyl-2-triflate-4-O-(tetra-O-acetyl-β-D-galactosyl)-β-D-mannopyranoside High reactivity (triflate as leaving group); used in glycosylation and glycoarray synthesis.
Benzyl-2,3-di-O-benzoyl-6-fluoro-4-O-(tetra-O-acetyl-β-D-galactosyl)-α-D-mannopyranoside α-Anomeric configuration; 6-fluoro substitution instead of triflate. Lower glycosylation efficiency; fluorinated analogs studied for metabolic stability.
3,4,6-Tri-O-benzyl-2-deoxy-2-trifluoromethyl-α/β-D-mannopyranosyl derivatives Trifluoromethyl group at C-2 (non-leaving group); benzyl protections. Limited utility in glycosylation; explored for physicochemical parameter tuning.
4-Methoxyphenyl-2,4,6-tri-O-(tri-O-benzyl-β-D-glucosyl)-3-O-benzyl-α-D-mannopyranoside Multiple glucosyl branches; benzyl/benzylidene protections. Biomedical applications (cancer, inflammation); targets specific glycosylation pathways.
2-Azidoethyl trisaccharide derivatives (e.g., ) Azidoethyl aglycone; benzoyl/acetyl protections. High-yield glycosylation (85%); used in immunogen synthesis.

Key Findings:

Reactivity: The target compound’s triflate group confers superior leaving-group ability compared to fluorinated (e.g., 6-fluoro in ) or non-activated analogs (e.g., trifluoromethyl in ). This makes it more efficient in glycosylation reactions, particularly for synthesizing β-linked oligosaccharides .

Protection Patterns :

  • Benzoyl groups (3,6-di-O-benzoyl) offer greater steric hindrance than acetyl or benzyl groups, influencing regioselectivity in subsequent reactions.
  • Tetra-O-acetyl galactose allows selective deprotection without disturbing benzoyl groups, a critical advantage over silyl-protected analogs (e.g., tert-butyldimethylsilyl in ).

Biomedical Relevance: While the target compound is primarily a synthetic intermediate, structurally related mannopyranosides with branched glycosyl chains (e.g., ) show bioactivity in cancer and inflammation research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.